WAY-204688 WAY-204688 SIM-688, also known as WAY-204688, is an estrogen receptor agonist and NF-κB inhibitor potentially for the treatment of rheumatoid arthritis. Preservation of mucosal weight and prevention of histopathologic changes were observed with the administration of WAY-204688. Similar findings were observed in a cecal ligation and puncture model with WAY-204688 and a related compound WAY-169916. These results indicate that oral administration of these pathway-selective ER ligands preserved gastrointestinal barrier function and improve outcome in experimental models of systemic infection and inflammation. These agents may prove to be useful clinically as a novel treatment strategy for severe sepsis.
Brand Name: Vulcanchem
CAS No.: 796854-35-8
VCID: VC0543199
InChI: InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1
SMILES: CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F
Molecular Formula: C34H31F3N2O2
Molecular Weight: 556.6 g/mol

WAY-204688

CAS No.: 796854-35-8

Cat. No.: VC0543199

Molecular Formula: C34H31F3N2O2

Molecular Weight: 556.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

WAY-204688 - 796854-35-8

Specification

CAS No. 796854-35-8
Molecular Formula C34H31F3N2O2
Molecular Weight 556.6 g/mol
IUPAC Name (2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile
Standard InChI InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1
Standard InChI Key JZPONCMNBSEYQW-CQTOTRCISA-N
Isomeric SMILES C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F
SMILES CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F
Canonical SMILES CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

WAY-204688, also known as SIM-688, is a substituted 2-cyanopropanoic acid derivative with selective inhibitory activity against NF-κB transcription. It represents an important class of compounds in the development of pathway-selective estrogen receptor modulators.

Chemical Identity

WAY-204688 possesses specific chemical and physical properties that contribute to its biological activity and pharmaceutical potential.

PropertyValue
CAS Number796854-35-8
Molecular FormulaC34H31F3N2O2
Molecular Weight556.6 g/mol
IUPAC Name(2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile
Alternative NamesSIM-688, WAY204688
Physical FormSolid
Purity>98% (typically)

The compound features two defined stereocenters in an absolute stereochemical configuration, which is critical for its biological activity and specificity . Its structural components include a naphthalene ring, a 2-methoxyphenyl group, a trifluoromethylphenyl moiety, and a piperidine ring, all contributing to its specific receptor interactions .

Mechanism of Action

WAY-204688 exhibits a unique dual mechanism that involves both estrogen receptor binding and selective inhibition of NF-κB transcriptional activity.

Receptor Interactions

The compound demonstrates selective binding to estrogen receptors while exerting its anti-inflammatory effects through NF-κB inhibition.

InteractionPotency
NF-κB-luciferase inhibitionIC50 = 122 ± 30 nM (in HAECT-1 cells)
ERα binding displacementIC50 = 2.43 μM
ERβ binding displacementIC50 = 1.5 μM

WAY-204688 is distinctive in that its activity is estrogen receptor-dependent, observed only when human estrogen receptor is coexpressed with NF-κB-luciferase in human aortic endothelial cell lines (HAECT-1) . Its ability to displace [3H]E2 from both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) ligand binding domains confirms its direct interaction with these receptors .

Selective NF-κB Inhibition

NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immune response, and cell survival. WAY-204688 selectively inhibits the transcriptional activity of NF-κB without affecting other signaling pathways, making it potentially valuable for treating inflammatory conditions with fewer side effects than broader-acting anti-inflammatory agents .

The compound's ability to selectively inhibit NF-κB-mediated transcription without the proliferative effects typically associated with estrogens represents an important advancement in the development of targeted anti-inflammatory therapies . This selectivity suggests potential applications in conditions where NF-κB dysregulation is implicated while minimizing unwanted estrogenic effects.

Preclinical Research Findings

WAY-204688 has been evaluated in multiple preclinical models to assess its efficacy, safety, and potential therapeutic applications.

In Vitro Studies

In vitro studies have established WAY-204688's fundamental mechanism and cellular effects, particularly regarding its NF-κB inhibitory activity.

The compound demonstrates potent inhibition of NF-κB-luciferase activity in HAECT-1 cells with an IC50 of 122 ± 30 nM, indicating strong potency against this important inflammatory signaling pathway . This activity is dependent on the presence of estrogen receptors, confirming its mechanism as an estrogen receptor-mediated NF-κB inhibitor rather than a direct NF-κB antagonist .

In Vivo Efficacy

WAY-204688 has demonstrated significant efficacy in animal models of inflammatory diseases, suggesting potential therapeutic applications.

ModelDosageEffect
Gene expression inhibition5 mg/kg/day, oral, 5 weeksInhibition of MHC, invariant chain, VCAM-1, RANTES, and TNF-α
Lewis rat adjuvant-induced arthritis0.3 mg/kg/day, oralSignificant reduction in arthritis symptoms
Comparative effect to ethinyl estradiolWAY-204688 (5 mg/kg) vs. EE (10 μg/kg)Similar anti-inflammatory effect with reduced uterine stimulation

When administered orally at 5 mg/kg daily for 5 weeks, WAY-204688 significantly inhibited multiple proinflammatory genes including major histocompatibility complex (MHC), invariant chain, vascular cell adhesion molecule-1 (VCAM-1), regulated upon activation, normal T cell expressed and secreted (RANTES), and tumor necrosis factor alpha (TNF-α) . These genes are critical mediators of inflammatory responses, and their inhibition represents a potential mechanism for therapeutic benefit in inflammatory diseases.

In the Lewis rat adjuvant-induced arthritis model, which is a well-established model for rheumatoid arthritis, WAY-204688 showed significant efficacy at doses as low as 0.3 mg/kg per day when administered orally . This suggests potential application in chronic inflammatory joint diseases like rheumatoid arthritis.

Current Research Status

WAY-204688 remains primarily in preclinical development, with ongoing research exploring its therapeutic potential and mechanisms.

Development History

WAY-204688 emerged from research aimed at developing substituted 2-cyanopropanoic acid derivatives as estrogen receptor-dependent inhibitors of NF-κB transcriptional activation . This research focused on creating compounds that could maintain the anti-inflammatory benefits of estrogens while eliminating their unwanted proliferative effects.

The compound was described in scientific literature as early as 2007, with initial publications highlighting its pathway-selective properties and potential for treating inflammatory conditions like rheumatoid arthritis . Since then, it has been studied as a tool compound for understanding estrogen receptor-mediated anti-inflammatory pathways and as a potential therapeutic agent.

Research Gaps and Future Directions

Despite promising preclinical data, several research gaps remain regarding WAY-204688:

Future research directions might include expanded preclinical testing in diverse inflammatory models, clinical trials in rheumatoid arthritis or other inflammatory conditions, and more detailed mechanistic studies to further elucidate how WAY-204688 achieves its selective effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator